molecular formula C10H11N3 B6246715 2-methyl-4-phenyl-1H-imidazol-1-amine CAS No. 39678-35-8

2-methyl-4-phenyl-1H-imidazol-1-amine

Cat. No. B6246715
CAS RN: 39678-35-8
M. Wt: 173.2
InChI Key:
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Description

2-Methyl-4-phenyl-1H-imidazol-1-amine, also known as MPPI, is a compound that has been used in scientific research for various applications and has been studied extensively. MPPI is an aromatic heterocyclic compound that is structurally related to the neurotransmitter serotonin and is used as a tool to study its physiological effects. MPPI is synthesized in a variety of ways, and its biochemical and physiological effects have been studied in a number of different experiments.

Scientific Research Applications

2-methyl-4-phenyl-1H-imidazol-1-amine has been used in a variety of scientific research applications, including in the study of the effects of serotonin on the central nervous system. It has also been used to study the effects of serotonin on heart rate, blood pressure, and respiration. Additionally, 2-methyl-4-phenyl-1H-imidazol-1-amine has been used to study the effects of serotonin on behavior, learning, and memory. It has also been used in drug development, as it can be used to identify new drugs that act on serotonin receptors.

Mechanism of Action

2-methyl-4-phenyl-1H-imidazol-1-amine acts as an agonist of the 5-HT1A serotonin receptor, which is located in the brain. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and it is thought that 2-methyl-4-phenyl-1H-imidazol-1-amine may be able to modulate these processes. Additionally, 2-methyl-4-phenyl-1H-imidazol-1-amine may be able to modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which may also be involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects
2-methyl-4-phenyl-1H-imidazol-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the release of serotonin, as well as other neurotransmitters such as dopamine and norepinephrine. Additionally, it has been shown to increase heart rate and blood pressure, and to decrease respiration. It has also been shown to modulate behavior, learning, and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-phenyl-1H-imidazol-1-amine in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of applications and can be used to study a variety of different processes. However, there are some limitations to using 2-methyl-4-phenyl-1H-imidazol-1-amine in laboratory experiments. For example, it has a relatively short half-life, which means that it must be used quickly and cannot be stored for long periods of time. Additionally, it is not always easy to obtain, as it must be synthesized in the laboratory.

Future Directions

There are a number of potential future directions for research involving 2-methyl-4-phenyl-1H-imidazol-1-amine. For example, it could be used to study the effects of serotonin on other physiological processes, such as digestion and metabolism. Additionally, it could be used to study the effects of serotonin on behavior, learning, and memory in different species. Additionally, it could be used to study the effects of serotonin on the development of diseases, such as depression and anxiety. Finally, it could be used to develop new drugs that act on serotonin receptors.

Synthesis Methods

2-methyl-4-phenyl-1H-imidazol-1-amine is typically synthesized by a three-step process that begins with a nucleophilic aromatic substitution reaction. The first step involves the reaction of an aromatic aldehyde with an alkyl halide in an aqueous solution of sodium hydroxide. This reaction produces a hydroxymethylated aromatic product, which is then reacted with an aromatic amine to produce a hydroxymethylated amine. The final step involves the reaction of the hydroxymethylated amine with an alkyl halide to produce 2-methyl-4-phenyl-1H-imidazol-1-amine. This process can also be done in a single step using a palladium-catalyzed reaction with an aryl halide and an aromatic amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4-phenyl-1H-imidazol-1-amine involves the reaction of 2-methyl-4-phenyl-1H-imidazole with ammonia in the presence of a reducing agent.", "Starting Materials": [ "2-methyl-4-phenyl-1H-imidazole", "Ammonia", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)" ], "Reaction": [ "Dissolve 2-methyl-4-phenyl-1H-imidazole in a suitable solvent (such as ethanol or methanol)", "Add ammonia to the solution and stir for several hours at room temperature", "Add the reducing agent slowly to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

39678-35-8

Product Name

2-methyl-4-phenyl-1H-imidazol-1-amine

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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